6-Chloro-5-(trifluoromethoxy)nicotinonitrile CAS number 1823184-13-9
6-Chloro-5-(trifluoromethoxy)nicotinonitrile CAS number 1823184-13-9
An In-Depth Technical Guide to 6-Chloro-5-(trifluoromethoxy)nicotinonitrile (CAS 1823184-13-9)
This document provides a comprehensive technical overview of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile, a specialized heterocyclic building block poised for significant applications in modern drug discovery and materials science. While specific literature on this exact molecule is emerging, this guide synthesizes established chemical principles and data from analogous structures to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, propose a logical synthetic strategy, explore its chemical reactivity, and contextualize its potential within medicinal chemistry.
Introduction: A Molecule of Strategic Importance
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties.[1] 6-Chloro-5-(trifluoromethoxy)nicotinonitrile is a prime exemplar of this strategy, merging three critical pharmacophoric elements onto a single, versatile pyridine core:
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The Nicotinonitrile Scaffold: A privileged heterocyclic motif, the pyridine ring is a ubiquitous feature in numerous natural products and FDA-approved drugs. The nitrile (-CN) group is a versatile synthetic handle and can act as a hydrogen bond acceptor in ligand-receptor interactions. Substituted nicotinonitriles are known to possess a wide array of biological activities, including anticancer and antimicrobial properties.[2][3]
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The 6-Chloro Substituent: The chlorine atom at the 6-position (alpha to the ring nitrogen) is a key reactive site. The electron-deficient nature of the pyridine ring makes this position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functionalities.[4][5]
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The 5-Trifluoromethoxy (-OCF₃) Group: This substituent is of profound interest in drug design. It is a highly stable and lipophilic moiety that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7] Often described as a "super-halogen," the -OCF₃ group is a powerful electron-withdrawing group by induction, which further activates the 6-chloro position towards nucleophilic attack.[8][9]
The convergence of these three features makes 6-Chloro-5-(trifluoromethoxy)nicotinonitrile a highly valuable and reactive intermediate for the synthesis of complex molecular architectures with tailored biological and material properties.
Physicochemical and Structural Data
The key physicochemical properties of this compound are summarized in the table below. These values are calculated based on its structure and highlight its potential as a drug-like fragment.
| Property | Value | Source |
| CAS Number | 1823184-13-9 | - |
| Molecular Formula | C₇H₂ClF₃N₂O | Calculated |
| Molecular Weight | 222.55 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy |
| LogP (Predicted) | ~2.5 - 3.0 | Calculated |
| Topological Polar Surface Area (TPSA) | 49.71 Ų | Calculated |
| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile, O in -OCF₃) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 1 | Calculated |
The high lipophilicity, indicated by the predicted LogP, is a direct consequence of the trifluoromethoxy group and suggests excellent potential for membrane permeability, a critical factor for oral bioavailability and CNS penetration of drug candidates.[7]
Proposed Synthetic Pathway
While specific preparations for this compound are not widely published, a logical and robust synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines and the introduction of the trifluoromethoxy group. The proposed pathway involves the construction of a 6-chloro-5-hydroxynicotinonitrile intermediate, followed by a challenging but feasible trifluoromethoxylation step.
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Proposed synthetic workflow for the target compound.
An alternative and potentially more direct strategy could involve the trifluoromethoxylation of a suitably protected N-hydroxypyridine precursor, followed by rearrangement.[10][11]
Exemplary Laboratory Protocol (Hypothetical)
This protocol is conceptual and based on analogous transformations. Researchers should conduct small-scale trials to optimize conditions.
Step 1: Synthesis of 6-Chloro-5-hydroxynicotinonitrile (Intermediate E)
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Reaction Setup: To a solution of a suitable starting material, such as 2,5-dihydroxy-6-methylnicotinonitrile, in a chlorinated solvent (e.g., dichloroethane), add a chlorinating agent like phosphorus oxychloride (POCl₃).
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Reaction Conditions: Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Trifluoromethoxylation of Intermediate E to yield the final product (F)
The introduction of the -OCF₃ group is notoriously challenging. One modern approach utilizes hypervalent iodine reagents.[10][11]
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Reaction Setup: In a nitrogen-purged glovebox or under an inert atmosphere, dissolve the 6-Chloro-5-hydroxynicotinonitrile intermediate (E) in an anhydrous, aprotic solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add a suitable base (e.g., sodium hydride) to deprotonate the hydroxyl group. Subsequently, add a trifluoromethoxylation reagent, such as an electrophilic OCF₃ source like Togni's reagent.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring its progress by ¹⁹F NMR spectroscopy and LC-MS. The reaction may require several hours to reach completion.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product should be purified via flash column chromatography to achieve high purity.
Chemical Reactivity and Synthetic Utility
The true value of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile lies in its potential as a versatile synthetic intermediate. The electronic properties of the substituents create distinct reactive sites that can be addressed with high selectivity.
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Key reactive sites and potential transformations.
Reactivity at the 6-Position (C-Cl Bond):
The pyridine nitrogen, in conjunction with the strongly electron-withdrawing cyano and trifluoromethoxy groups, renders the 6-position highly electrophilic. This makes the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[12]
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Amination: Reaction with primary or secondary amines, often in the presence of a base and at elevated temperatures, can readily displace the chloride to form 6-amino-5-(trifluoromethoxy)nicotinonitriles. This is a common strategy for building libraries of drug candidates.
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Alkoxylation/Thiolation: Nucleophiles such as alkoxides and thiolates can also displace the chloride, providing access to ether and thioether derivatives, respectively.
Reactivity at the 3-Position (C≡N Bond):
The nitrile group is a versatile functional group that can be transformed into several other important moieties:
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Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid (6-chloro-5-(trifluoromethoxy)nicotinic acid).
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
-
Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Safety and Handling
While specific toxicity data for 6-Chloro-5-(trifluoromethoxy)nicotinonitrile is not available, a safety assessment must be based on its structural components.
-
Chloropyridines: This class of compounds can be toxic and irritants. 2-Chloropyridine, for example, is harmful if swallowed, fatal in contact with skin or if inhaled, and causes skin and eye irritation.[13][14]
-
Fluorinated Aromatics: Many trifluoromethylated and trifluoromethoxylated compounds can be irritants and may have specific organ toxicity.[15][16]
-
Nitriles: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.[17]
Recommended Precautions:
-
Handling: This compound should be handled only in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
6-Chloro-5-(trifluoromethoxy)nicotinonitrile represents a strategically designed chemical building block with significant potential for advancing drug discovery and materials science projects. Its unique combination of a reactive chloro-handle for diversification, a versatile nitrile group for further functionalization, and the pharmacokinetically favorable trifluoromethoxy group makes it an asset for creating novel and complex molecules. The insights into its proposed synthesis and predictable reactivity provided in this guide offer a solid foundation for its application in research and development.
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